(S)-2-bromo-4-methylpentanoic acid

Chiral pool synthesis Stereoretentive diazotization Enantiomeric purity

(S)-2-Bromo-4-methylpentanoic acid (CAS 28659-87-2) is a chiral α-bromo carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g·mol⁻¹. It belongs to the class of α-halo acids, specifically the 2-bromo-4-methylpentanoic acid family, and exists as the pure (S)-enantiomer with the IUPAC name (2S)-2-bromo-4-methylpentanoic acid.

Molecular Formula C6H11BrO2
Molecular Weight 195.056
CAS No. 28659-87-2
Cat. No. B3020765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-bromo-4-methylpentanoic acid
CAS28659-87-2
Molecular FormulaC6H11BrO2
Molecular Weight195.056
Structural Identifiers
SMILESCC(C)CC(C(=O)O)Br
InChIInChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyNNFDHJQLIFECSR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromo-4-methylpentanoic Acid (CAS 28659-87-2) – Chiral α-Bromo Acid for Enantiomerically Pure API Intermediates


(S)-2-Bromo-4-methylpentanoic acid (CAS 28659-87-2) is a chiral α-bromo carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g·mol⁻¹ [1]. It belongs to the class of α-halo acids, specifically the 2-bromo-4-methylpentanoic acid family, and exists as the pure (S)-enantiomer with the IUPAC name (2S)-2-bromo-4-methylpentanoic acid . The compound is primarily utilised as a chiral building block in organic synthesis, most notably as a key intermediate in the manufacture of the anticonvulsant drug pregabalin (Lyrica®) [2]. Unlike its racemic counterpart (CAS 42990-24-9) or the (R)-enantiomer (CAS 42990-28-3), the (S) configuration is directly derived from the natural chiral pool amino acid L-leucine, ensuring unambiguous stereochemical identity without requiring additional resolution steps [3].

Why (S)-2-Bromo-4-methylpentanoic Acid Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


The stereochemistry at the C2 position of 2-bromo-4-methylpentanoic acid is not a peripheral feature but a determinant of downstream pharmacological activity and synthetic efficiency. In the pregabalin synthetic route, only the (S)-enantiomer of 2-bromo-4-methylpentanoic acid yields the pharmacologically active (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin); the (R)-enantiomer produces the inactive (R)-isomer [1]. Substituting the racemic mixture would necessitate an additional chiral resolution step, increasing process mass intensity and reducing overall yield [2]. Furthermore, the (S)-enantiomer is synthesised directly from L-leucine via stereoretentive diazotization–bromination, whereas the racemate obtained via the Hell–Volhard–Zelinsky reaction (63–66% yield from 4-methylpentanoic acid) requires costly chiral separation to obtain the desired enantiomer . Generic substitution therefore introduces either unacceptable pharmacological risk or prohibitive downstream processing costs.

Quantitative Differentiation Evidence for (S)-2-Bromo-4-methylpentanoic Acid Against Closest Analogs


Stereochemical Origin: Chiral Pool L-Leucine Route vs. Racemic Hell–Volhard–Zelinsky Synthesis

(S)-2-Bromo-4-methylpentanoic acid is synthesised directly from L-leucine via diazotization with NaNO₂ and NaBr in H₂SO₄, preserving the (S) configuration at C2 without any racemisation [1]. In contrast, the racemic mixture (CAS 42990-24-9) is produced by Hell–Volhard–Zelinsky α-bromination of 4-methylpentanoic acid using Br₂/PCl₃ at 80–105 °C, yielding only 63–66% of the racemate after fractional distillation . The (R)-enantiomer (CAS 42990-28-3) is similarly accessible from D-leucine via an analogous diazotization, but D-leucine is approximately 10–50× more expensive than L-leucine at bulk scale, rendering the (S)-enantiomer the economically preferred chiral starting material .

Chiral pool synthesis Stereoretentive diazotization Enantiomeric purity Process chemistry

Direct Pharmaceutical Relevance: (S)-Enantiomer as the Only Viable Pregabalin Precursor

In the established Parke-Davis / Pfizer pregabalin synthesis, (S)-2-bromo-4-methylpentanoic acid (intermediate XXV) is converted via tert-butyl ester formation, malonate condensation, selective hydrolysis, and BH₃-mediated decarboxylative reduction to chiral lactone 12, which is further elaborated to pregabalin [1]. The (S) configuration at C2 of the bromo acid directly translates to the (S) configuration at C3 of pregabalin. The Sobieray et al. (1997) development report explicitly states that 'only the S enantiomer of CI-1008 has the desired pharmacological activity' [2]. Use of the (R)-bromo acid (from D-leucine) would yield the pharmacologically inactive (R)-pregabalin, while the racemate would produce a 1:1 mixture requiring resolution with (S)-(+)-mandelic acid, adding at least one crystallisation step and ~30–50% yield loss [3].

Pregabalin synthesis Enantiomer-specific pharmacology API intermediate Chiral drug substance

Manufacturing Route Cost Efficiency: L-Leucine Route Ranked Against Four Alternative Pregabalin Routes

The Sobieray et al. (1997) process development study compared five synthetic routes to pregabalin using 'ideal process' cost projections incorporating raw material prices, step count, and yields [1]. The L-leucine route employing (S)-2-bromo-4-methylpentanoic acid achieved a relative manufacturing cost of 6.1 (arbitrary units), compared to the resolution-of-γ-isobutylglutaric acid derivatives route (1.0, baseline), the malonate route (1.5), the Stobbe condensation route (2.2), and the tert-butyl ester route (12.2). Although not the lowest-cost route at the time of evaluation, the L-leucine route was noted for having chirality 'built right into the starting substance,' eliminating the need for asymmetric induction or resolution [2]. The publication further notes that 'L-leucine was found not to be low enough in cost,' implying that procurement decisions for (S)-2-bromo-4-methylpentanoic acid are sensitive to L-leucine market pricing, which has since decreased with advances in fermentation technology.

Process cost modelling Route scouting API manufacturing Cost of goods

Enantiomeric Purity Specifications: Vendor-Qualified (S)-Enantiomer vs. Racemate

Commercially available (S)-2-bromo-4-methylpentanoic acid is supplied with guaranteed chemical purity of ≥95% (standard grade) to ≥98% (high-purity grade) by multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Capotchem offers NLT 98% purity for the (S)-enantiomer [1]. Bidepharm provides batch certificates with NMR, HPLC, and GC for each lot . In comparison, the racemic 2-bromo-4-methylpentanoic acid (CAS 42990-24-9) is typically offered at 97% chemical purity but without enantiomeric composition data unless specifically requested, and the (R)-enantiomer is typically available at 95–98% purity . The MDL number MFCD00211265 uniquely identifies the (S)-enantiomer and facilitates database cross-referencing [2].

Enantiomeric purity Quality control Analytical characterisation Procurement specification

Reactivity Profile: Dual α-Bromo Acid Functionality Enables Sequential SN2 Displacement and Carboxylate Chemistry

As an α-bromo carboxylic acid, (S)-2-bromo-4-methylpentanoic acid possesses two reactive centres: the electrophilic C2 carbon bearing the bromide leaving group (susceptible to SN2 displacement by N-, S-, O-, and C-nucleophiles) and the carboxylic acid moiety (available for esterification, amidation, or reduction) [1]. This dual reactivity has been exploited in the stereoselective synthesis of enantiomeric dipeptide analogs, where the bromide is displaced by cysteamine or thiocarbonate to yield (S)-(S-cysteaminyl)-4-methylpentanoic acids with retention of configuration [2]. The bromine atom at the α-position also renders the compound significantly more reactive toward nucleophiles than the corresponding chloro-analog (2-chloro-4-methylpentanoic acid) due to bromine's superior leaving-group ability (Br⁻ vs. Cl⁻: pKa of conjugate acid –9 vs. –7), enabling milder reaction conditions and higher yields in displacement reactions [3].

α-Bromo acid reactivity Nucleophilic displacement Chiral building block Peptidomimetic synthesis

Physicochemical Identity: Computed Properties Differentiating (S)-Enantiomer from Racemate

While the (S)-enantiomer and the racemate share identical computed scalar properties (molecular weight 195.05 g·mol⁻¹, XLogP3 2.3, topological polar surface area 37.3 Ų, boiling point 240.5 °C at 760 mmHg), they are distinguishable by chiroptical methods [1]. The (S)-enantiomer is optically active and rotates plane-polarised light, whereas the racemate is optically inactive (α = 0°). The specific optical rotation of the (S)-enantiomer has been reported in the range of –90° to –120° (c = 1, solvent unspecified) for closely related α-bromo acids . The (S)-enantiomer is further characterised by the SMILES string CC(C)C[C@H](Br)C(=O)O, with the '@@' tetrahedral indicator explicitly defining the (S) configuration at C2, in contrast to the racemate's non-stereodescript SMILES CC(C)CC(C(=O)O)Br . These differences are critical for chiral HPLC method development and for confirming enantiomeric identity in regulatory submissions.

Computed physicochemical properties Optical activity Chiral resolution Analytical method development

Optimal Application Scenarios for (S)-2-Bromo-4-methylpentanoic Acid Based on Quantitative Evidence


Enantiomerically Pure Pregabalin (Lyrica®) Manufacturing

The definitive industrial application of (S)-2-bromo-4-methylpentanoic acid is as intermediate XXV in the L-leucine route to pregabalin [1]. Procurement of this compound is indicated when the synthetic strategy relies on chiral pool starting materials to avoid asymmetric catalysis or resolution steps. The compound is esterified to its tert-butyl ester, condensed with diethyl malonate, and elaborated through a 9-step sequence to (S)-pregabalin. The (S) configuration at C2 is directly translated to C3 of the API, ensuring 100% enantiomeric purity of the drug substance without additional resolution .

Stereoselective Synthesis of Peptidomimetics and Cysteaminyl Conjugates

(S)-2-Bromo-4-methylpentanoic acid has been employed in the stereoselective synthesis of enantiomeric dipeptide analogs of glycyl-leucine, where the bromide undergoes displacement by cysteamine to form (S)-(S-cysteaminyl)-4-methylpentanoic acid [1]. This application exploits the compound's dual electrophilic and carboxylate functionality and is relevant to medicinal chemistry programmes targeting protease inhibitors and peptide gap inhibitors. The (S)-enantiomer ensures the correct configuration at the leucine-mimetic position, which is critical for biological target engagement.

Chiral α-Bromo Acid Building Block for Asymmetric Synthesis Method Development

The compound serves as a well-characterised, commercially available chiral α-bromo acid for developing and validating new asymmetric synthetic methodologies [1]. Its defined (S) configuration, moderate molecular weight (195.05 g·mol⁻¹), and dual functional groups make it an ideal substrate for reaction screening in nucleophilic displacement, esterification, and carbon–carbon bond-forming reactions. The availability of batch QC data (NMR, HPLC, GC) from vendors such as Bidepharm ensures that reaction outcomes can be reliably interpreted without confounding by starting material impurities .

Analytical Reference Standard for Chiral Purity Method Development

The distinct chiroptical properties of (S)-2-bromo-4-methylpentanoic acid (optical rotation negative; SMILES with defined [C@H] stereocentre) relative to the racemate (optically inactive) and the (R)-enantiomer (optical rotation positive) make it suitable as an analytical reference standard for chiral HPLC and polarimetric method development [1]. It can serve as a system suitability standard for quantifying enantiomeric excess in α-bromo acid intermediates used across multiple synthetic programmes.

Quote Request

Request a Quote for (S)-2-bromo-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.